molecular formula C22H19N5O3S B11002326 N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B11002326
M. Wt: 433.5 g/mol
InChI Key: SAKBWZWVSIXECP-UHFFFAOYSA-N
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Description

    N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide: is a compound with an intriguing structure that combines a thiadiazole ring, a pyridazine ring, and an acetamide group.

  • Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms, and they exhibit diverse biological activities.
  • This compound’s unique arrangement of functional groups makes it an interesting candidate for further investigation.
  • Preparation Methods

    • The synthesis of this compound involves several steps:
      • Starting materials: N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one .
      • Reaction sequence:
        • Treatment of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with methyl hydrazinecarbodithioate or hydrazinecarbothioamide yields 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives .
        • These derivatives react with hydrazonoyl chloride derivatives to form the targeted 1,3,4-thiadiazolyl derivatives .
    • Industrial production methods may involve scale-up of these reactions, optimization, and purification.
  • Chemical Reactions Analysis

      N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide: can undergo various reactions:

  • Scientific Research Applications

    • This compound has potential applications in:

        Medicinal chemistry: Investigate its antimicrobial, antifungal, or antiparasitic properties.

        Biological research: Explore its effects on cellular pathways.

        Industry: Consider its use in materials science or as a starting point for drug development.

  • Mechanism of Action

    • The compound likely interacts with specific molecular targets.
    • Further studies are needed to elucidate its precise mechanism.
  • Comparison with Similar Compounds

    • Similar compounds include other thiadiazoles, pyridazines, and acetamides.
    • Highlighting its uniqueness: Its specific combination of functional groups sets it apart.

    Remember, this compound’s potential lies in its versatility and intriguing structure Researchers can explore its applications across various fields

    Properties

    Molecular Formula

    C22H19N5O3S

    Molecular Weight

    433.5 g/mol

    IUPAC Name

    N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide

    InChI

    InChI=1S/C22H19N5O3S/c1-30-17-9-7-16(8-10-17)18-11-12-21(29)27(26-18)14-19(28)23-22-25-24-20(31-22)13-15-5-3-2-4-6-15/h2-12H,13-14H2,1H3,(H,23,25,28)

    InChI Key

    SAKBWZWVSIXECP-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NN=C(S3)CC4=CC=CC=C4

    Origin of Product

    United States

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